molecular formula C19H20N2O5 B3543314 4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide

4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide

Cat. No.: B3543314
M. Wt: 356.4 g/mol
InChI Key: ITINXFXKGUCEJW-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of methoxy groups, a nitro group, and a tetrahydronaphthalene moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Properties

IUPAC Name

4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-25-17-8-7-14(10-16(17)21(23)24)19(22)20-15-9-12-5-3-4-6-13(12)11-18(15)26-2/h7-11H,3-6H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITINXFXKGUCEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C3CCCCC3=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Methoxylation: Addition of methoxy groups to specific positions on the aromatic ring.

    Amidation: Formation of the amide bond between the benzamide and tetrahydronaphthalene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating specific diseases.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide
  • 4-methoxy-N-(5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide
  • 4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-2-nitrobenzamide

Uniqueness

4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-nitrobenzamide

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